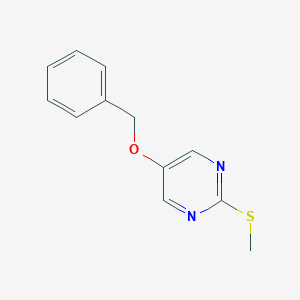

5-(Benzyloxy)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

2-methylsulfanyl-5-phenylmethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-16-12-13-7-11(8-14-12)15-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVYIODQKHPFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598615 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-32-2 | |

| Record name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 5-(Benzyloxy)-2-(methylthio)pyrimidine

Executive Summary: The Bifunctional Scaffold

5-(Benzyloxy)-2-(methylthio)pyrimidine is a specialized heterocyclic intermediate characterized by its orthogonal reactivity.[1] Unlike simple pyrimidines, this molecule possesses two distinct "trigger" sites that allow for sequential, chemoselective functionalization:[1]

-

C2-Position (S-Methyl): A latent electrophile.[1] The methylthio group is stable to basic conditions but can be activated via oxidation to a sulfone/sulfoxide, enabling rapid nucleophilic aromatic substitution (

).[1] -

C5-Position (O-Benzyl): A protected nucleophile.[1] The benzyl ether masks a hydroxyl group, which can be revealed via hydrogenolysis or Lewis acid mediation to access 5-hydroxypyrimidines (privileged scaffolds in kinase inhibitor design).[1]

This guide details the physicochemical profile, synthetic architecture, and step-by-step functionalization protocols for this critical building block.[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Systematic Name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 232.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF.[1][2] Insoluble in water.[1] |

| Key NMR Signals ( | |

| Stability | Stable under standard ambient conditions.[1] Oxidation sensitive (S-center).[1] |

Synthetic Architecture

There are two primary routes to access this scaffold. The choice depends on the availability of precursors and the scale of operation.[1]

Route A: The Williamson Ether Synthesis (Recommended for Lab Scale)

This route utilizes commercially available 5-hydroxy-2-(methylthio)pyrimidine and is preferred for its operational simplicity and high yield.[1]

Mechanism:

The phenolic hydroxyl at C5 is deprotonated by a weak base (

Protocol:

-

Charge: To a round-bottom flask, add 5-hydroxy-2-(methylthio)pyrimidine (1.0 equiv) and anhydrous DMF (0.5 M concentration).

-

Base: Add

(1.5 equiv). Stir at room temperature for 15 minutes to ensure deprotonation. -

Alkylation: Dropwise add Benzyl Bromide (1.1 equiv).

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

-

Workup: Pour into ice water. The product usually precipitates.[1] Filter and wash with water.[1] If oil forms, extract with EtOAc, wash with brine (

to remove DMF), dry over

Route B: De Novo Condensation (Scale-Up)

For multi-kilogram synthesis, constructing the ring from acyclic precursors is often more cost-effective.[1]

-

Precursors: 2-(Benzyloxy)-3-(dimethylamino)acrolein + S-Methylisothiourea hemisulfate.[1]

-

Conditions: Reflux in EtOH with NaOEt.[1]

Functional Reactivity & Transformations[1]

This section details the "Switchable" nature of the molecule.[1] The diagram below illustrates the divergent pathways available to researchers.

Figure 1: Divergent synthesis pathways.[1] The scaffold allows independent modification of the C2 and C5 positions.[1]

Protocol 1: C2-Activation via Oxidation (The "Sulfone Switch")

The methylthio group is a poor leaving group.[1] To install amines at C2, one must first oxidize the sulfur.[1]

-

Dissolution: Dissolve 5-(benzyloxy)-2-(methylthio)pyrimidine (1.0 equiv) in DCM.

-

Oxidation: Cool to 0°C. Add m-CPBA (2.2 equiv) portion-wise.

-

Note: 1.0 equiv gives the Sulfoxide (S=O); 2.0+ equiv gives the Sulfone (

). The Sulfone is the superior leaving group.[1]

-

-

Workup: Quench with saturated

(to destroy excess peroxide) and -

Result: The resulting 2-(methylsulfonyl) derivative is highly reactive.[1]

Protocol 2: Displacement[1]

-

Reaction: Dissolve the crude sulfone in THF or Dioxane.

-

Nucleophile: Add the desired amine (R-

, 1.2 equiv) and a base (DIPEA, 2.0 equiv).[1] -

Conditions: Heat to 50–80°C. The displacement is usually rapid (<2 hours).

-

Utility: This is the standard method for generating libraries of 2-amino-5-alkoxypyrimidines.[1]

Handling, Stability, & Analytics

Storage & Stability[1]

-

Oxidation Sensitivity: While the solid is stable, solutions in protic solvents exposed to air over weeks may show trace sulfoxide formation.[1] Store under inert atmosphere (Argon/Nitrogen) at 2–8°C for long-term banking.[1]

-

Acid Sensitivity: The benzyl ether is stable to basic and mild acidic conditions but will cleave under strong Lewis acidic conditions (e.g.,

,

Analytical Validation (Self-Validating System)

When synthesizing or using this molecule, use the NMR Shift Diagnostic to confirm transformation:

| Transformation | Diagnostic Signal Change ( |

| Starting Material | S-Me singlet at ~2.5 ppm .[1] |

| Oxidation ( | S-Me singlet shifts downfield to ~3.3 ppm .[1] |

| Displacement ( | Loss of the S-Me singlet; appearance of amine NH/alkyl signals.[1] |

| Deprotection ( | Loss of Benzylic |

References

-

Synthesis of 5-alkoxypyrimidines

-

Reactivity of Methylthio-pyrimidines

-

Oxidation Protocols (mCPBA)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]

- 6. CAS#:38275-41-1 | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 5-(Benzyloxy)-2-(methylthio)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-(methylthio)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and established chemical principles to detail its chemical structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications in drug discovery. The focus is on providing a robust framework for researchers to synthesize, characterize, and utilize this valuable scaffold in the development of novel therapeutics.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2] Its prevalence in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine, underscores its inherent biocompatibility and importance in biological processes. In the realm of drug discovery, pyrimidine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the pyrimidine core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.

The 2-(methylthio)pyrimidine moiety, in particular, serves as a versatile synthetic intermediate. The methylthio group can be readily displaced by a variety of nucleophiles, or oxidized to the corresponding sulfoxide or sulfone, thereby providing a gateway to a wide range of structural analogues.[5] This reactivity profile makes 2-(methylthio)pyrimidine derivatives highly valuable in the construction of chemical libraries for high-throughput screening and lead optimization.

This guide focuses specifically on 5-(Benzyloxy)-2-(methylthio)pyrimidine, a derivative that combines the established utility of the 2-(methylthio)pyrimidine core with the presence of a benzyloxy group at the 5-position. The benzyloxy group can influence the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions, all of which are critical parameters in drug design.

Chemical Structure and Properties

The chemical structure of 5-(Benzyloxy)-2-(methylthio)pyrimidine is characterized by a central pyrimidine ring substituted with a methylthio group at the 2-position and a benzyloxy group at the 5-position.

Figure 1: Chemical structure of 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol |

| LogP | ~3.5 |

| Topological Polar Surface Area (TPSA) | 56.9 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Note: These values are estimations and should be confirmed by experimental analysis.

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

A plausible and efficient synthetic route to 5-(Benzyloxy)-2-(methylthio)pyrimidine involves the dechlorination of a readily available precursor, 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine (CAS Number: 4973-78-8). This approach is supported by established methods for the catalytic hydrogenation of chloropyrimidines.

Figure 2: Proposed synthetic pathway for 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known catalytic hydrogenation methods for the dechlorination of chloropyrimidines. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine

-

Palladium on carbon (10% w/w)

-

Triethylamine (Et₃N) or Sodium Acetate (NaOAc)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-(Benzyloxy)-4-chloro-2-(methylthio)pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Addition of Catalyst and Base: Add a catalytic amount of 10% Pd/C (typically 5-10 mol%) and a base (e.g., triethylamine, 1.1 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction.

-

Hydrogenation: Purge the vessel with an inert gas (nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure 5-(Benzyloxy)-2-(methylthio)pyrimidine.

Causality behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the hydrogenolysis of carbon-halogen bonds.

-

Base: The inclusion of a base is crucial to neutralize the hydrochloric acid formed during the reaction, which can otherwise lead to side reactions or catalyst deactivation.

-

Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation reactions as they are relatively inert and can dissolve both the substrate and the hydrogen gas to a sufficient extent.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Methyl Protons (-SCH₃): A singlet is expected in the region of δ 2.5-2.7 ppm.

-

Benzylic Protons (-OCH₂Ph): A singlet is anticipated around δ 5.0-5.2 ppm.

-

Aromatic Protons (Phenyl group): A multiplet corresponding to the five protons of the phenyl ring would appear in the range of δ 7.2-7.5 ppm.

-

Pyrimidine Protons (H-4 and H-6): Two singlets are expected in the aromatic region, likely between δ 8.0-8.6 ppm.

¹³C NMR Spectroscopy

-

Methyl Carbon (-SCH₃): A signal is predicted in the aliphatic region, around δ 14-16 ppm.

-

Benzylic Carbon (-OCH₂Ph): A signal is expected around δ 70-72 ppm.

-

Aromatic Carbons (Phenyl group): Signals for the phenyl ring carbons would appear in the typical aromatic region of δ 127-137 ppm.

-

Pyrimidine Carbons:

-

C-2: The carbon bearing the methylthio group is expected to be significantly downfield, likely above δ 170 ppm.

-

C-5: The carbon attached to the benzyloxy group is predicted to be in the range of δ 140-145 ppm.

-

C-4 and C-6: These carbons are expected to resonate in the region of δ 150-158 ppm.

-

Infrared (IR) Spectroscopy

-

C-H stretching (aromatic and aliphatic): Bands are expected just above and below 3000 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): Characteristic absorptions would be observed in the 1400-1600 cm⁻¹ region.

-

C-O-C stretching (benzyloxy group): A strong band is anticipated in the region of 1200-1250 cm⁻¹.

-

C-S stretching: A weaker absorption may be present in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 232.

-

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the benzyl group (m/z = 91), leading to a fragment at m/z = 141. Further fragmentation could involve the loss of the methylthio group or cleavage of the pyrimidine ring. High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-(Benzyloxy)-2-(methylthio)pyrimidine is primarily dictated by the 2-methylthio group, which is a good leaving group, and the pyrimidine ring itself.

Nucleophilic Aromatic Substitution

The methylthio group at the 2-position is susceptible to displacement by various nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone of the synthetic utility of this scaffold, allowing for the introduction of diverse functional groups and the generation of compound libraries.

Figure 3: Nucleophilic aromatic substitution at the C-2 position.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as m-CPBA or Oxone®. These oxidized derivatives can exhibit altered biological activity and may also serve as more reactive intermediates for nucleophilic substitution reactions.

Applications in Drug Discovery

While specific biological data for 5-(Benzyloxy)-2-(methylthio)pyrimidine is not widely reported, the broader class of 5-substituted-2-(methylthio)pyrimidine derivatives has shown significant promise in various therapeutic areas.

Kinase Inhibitors

Pyrimidine-based scaffolds are prevalent in the design of kinase inhibitors. For instance, derivatives of 5-(methylthio)pyrimidine have been investigated as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants, which are implicated in non-small cell lung cancer.[6] The 5-benzyloxy substituent of the title compound could potentially be explored for interactions within the ATP-binding pocket of various kinases.

Antimicrobial Agents

The pyrimidine core is a key feature in many antimicrobial drugs. The ability to easily diversify the 2-position of 5-(Benzyloxy)-2-(methylthio)pyrimidine makes it an attractive starting point for the synthesis of novel antibacterial and antifungal agents.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of 5-(Benzyloxy)-2-(methylthio)pyrimidine could also be investigated for a range of other biological activities, including as antiviral, anti-inflammatory, and neuroprotective agents.

Conclusion

5-(Benzyloxy)-2-(methylthio)pyrimidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Although specific experimental data for this compound is limited, this guide has provided a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic properties, and potential applications based on established chemical principles and data from closely related analogues. The synthetic accessibility and the potential for diverse functionalization make this compound a promising scaffold for the development of novel therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and explore its biological potential.

References

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Zhang, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2779-2791.

- Sharma, P., & Kumar, A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 133-136.

-

Molbase. (n.d.). CAS Number Search. Retrieved from [Link]

- Achi, P. A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39.

-

NIST. (n.d.). 5-Methylcytosine, 2TMS derivative. Retrieved from [Link]

- Google Patents. (n.d.). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.

-

The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

Thieme. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. Retrieved from [Link]

-

University of California, Davis. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR spectra. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Mohamed, M. S., Awad, S. M., & Sayed, A. I. (2010). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Molecules, 15(3), 1882-1890.

- El-Gohary, N. S., & Shaaban, M. R. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Scientific Reports, 12(1), 18454.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2-(Methylthio)benzothiazole. Retrieved from [Link]

- Al-Omair, M. A., & Al-Amri, A. M. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(1), 1968-1976.

- Castiñeiras, A., Fernández-Hermida, N., García-Santos, I., & Bértolo, E. (2021). Supramolecular, spectroscopic and computational analysis of weak interactions in some thiosemicarbazones derived from 5-acetylbarbituric acid. Journal of Molecular Structure, 1245, 131031.

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials A metal-free synthesis of pyrimidines from amidines with α, β-unsaturated ketones via tandem [3+3] ann. Retrieved from [Link]

-

ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

- Kikelj, D., & Urleb, U. (2002). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules, 7(3), 234-245.

-

ChemSrc. (n.d.). Methyl 2-(methylthio)pyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

PubMed. (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

Sources

- 1. 5-Methylcytosine, 2TMS derivative [webbook.nist.gov]

- 2. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 6. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-(Benzyloxy)-2-(methylthio)pyrimidine

CAS Number: 4874-32-2

Molecular Formula:

Executive Summary

5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2) serves as a high-value pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., p38 MAP kinase, CDK) and antiviral agents . Its structural utility lies in its orthogonal reactivity : the 2-methylthio group functions as a latent electrophile (activatable via oxidation), while the 5-benzyloxy group acts as a protected phenol surrogate. This guide details the synthesis, functionalization, and strategic application of this core in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Data | Note |

| Appearance | White to off-white crystalline solid | Recrystallizes well from EtOH/Heptane |

| Melting Point | 68–72 °C | Sharp melting point indicates high purity |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low in Water | Lipophilic due to benzyl/SMe groups |

| pKa (Calc) | ~1.5 (Pyrimidine N) | Weakly basic; protonation occurs at N1/N3 |

| LogP | 2.8 | Good membrane permeability predictor |

| Storage | 2–8 °C, Inert Atmosphere | Sensitive to slow oxidation ( |

Synthetic Pathways[4][6][7]

Two primary routes exist for accessing CAS 4874-32-2. Method A (De Novo Ring Construction) is preferred for large-scale manufacturing due to regiochemical certainty. Method B (Functionalization) is useful for late-stage diversification of halogenated pyrimidines.

Method A: De Novo Pyrimidine Construction (Recommended)

This route utilizes the condensation of an activated 3-carbon fragment with a thiourea derivative.

-

Precursors: S-Methylisothiourea hemisulfate + 2-(Benzyloxy)-3-(dimethylamino)acrolein.

-

Mechanism: The guanidine-like nitrogen of the isothiourea attacks the electrophilic carbonyl/enamine carbons, followed by elimination of dimethylamine and water.

Figure 1: Condensation pathway for the synthesis of the pyrimidine core.

Method B: Nucleophilic Aromatic Substitution ( )

Starting from 5-bromo-2-chloropyrimidine.

-

C2-Displacement: Reaction with NaSMe selectively displaces the C2-chloride (activated by two adjacent nitrogens).

-

C5-Etherification: Copper-catalyzed coupling (Ullmann-type) of benzyl alcohol with the 5-bromo intermediate. Note: Uncatalyzed

at C5 is kinetically difficult.

Core Reactivity & Functionalization

The power of this scaffold lies in its ability to be sequentially functionalized.

The "Methylthio Switch" (C2 Functionalization)

The methylthio group is a poor leaving group. However, oxidation transforms it into a sulfone (

Protocol: Oxidation to Sulfone

-

Dissolve 1.0 eq of 5-(benzyloxy)-2-(methylthio)pyrimidine in DCM.

-

Cool to 0 °C.

-

Add 2.2 eq of m-CPBA (meta-chloroperoxybenzoic acid) portion-wise.

-

Monitor by TLC/LCMS. The intermediate sulfoxide (

) appears first, followed by the sulfone ( -

Quench with aqueous

(to destroy excess peroxide) and -

Isolate the sulfone. Caution: Sulfones are often less soluble; check the filter cake.

The "Benzyl Lock" (C5 Deprotection)

The benzyl group protects the C5-hydroxyl, which is electronically similar to a phenol.

-

Deprotection: Hydrogenolysis (

, Pd/C) or Lewis Acid ( -

Result: 2-(methylthio)pyrimidin-5-ol.[1] This tautomerizes but predominantly reacts as a nucleophile at Oxygen.

Figure 2: Divergent synthesis pathways for library generation.

Experimental Protocols

Protocol 1: Preparation of 5-(Benzyloxy)-2-(methylsulfonyl)pyrimidine

A self-validating protocol for activating the C2 position.

-

Setup: In a 250 mL round-bottom flask, dissolve 5-(benzyloxy)-2-(methylthio)pyrimidine (5.0 g, 21.5 mmol) in Dichloromethane (DCM) (100 mL).

-

Cooling: Place the flask in an ice-water bath (0–5 °C).

-

Oxidation: Add m-CPBA (70-75% purity, 11.1 g, ~45 mmol, 2.1 eq) in small portions over 20 minutes.

-

Checkpoint: The reaction is exothermic. Maintain internal temperature < 10 °C to prevent N-oxide formation.

-

-

Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Validation: LCMS should show disappearance of M+1 (233) and appearance of M+1 (265, sulfone).

-

-

Workup:

-

Filter off the precipitated m-chlorobenzoic acid byproduct.

-

Wash the filtrate with 10%

(2 x 50 mL) to quench peroxides (Starch-iodide paper test must be negative). -

Wash with Sat.

(2 x 50 mL) and Brine.

-

-

Purification: Dry over

, concentrate. The product usually crystallizes upon trituration with cold ether.

Protocol 2: Displacement with Aniline (Model Reaction)

-

Mix: Sulfone intermediate (1.0 mmol) + Aniline (1.2 mmol) +

(2.0 mmol) in DMF (3 mL). -

Heat: Stir at 60–80 °C for 4–6 hours.

-

Observation: The reaction mixture typically turns from pale yellow to deep amber.

-

Isolation: Pour into water, filter the precipitate.

Safety & Handling

-

Sulfide Stench: While the methylthio ether is relatively non-volatile, precursors like S-methylisothiourea and byproducts (methanethiol) have low odor thresholds. Work in a fume hood.

-

Peroxides: m-CPBA is shock-sensitive in high concentrations. Never scrape dried material on ground glass joints.

-

Allergen: Pyrimidine intermediates are potential sensitizers.

References

-

BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 5-Methoxy-2-methylthiopyrimidine. BenchChem Technical Support. Link

-

Patrick-Armand, A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Open Journal of Medicinal Chemistry, 11, 27-39. Link

- Barvian, N. C., et al. (2000). Pyrimidines as p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry.

-

Sigma-Aldrich. (2025). Product Specification: m-Chloroperoxybenzoic acid (mCPBA).[3][4] Link

-

Organic Chemistry Portal. (2025). Nucleophilic Aromatic Substitution on Heterocycles. Link

Sources

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Technical Whitepaper: Scalable

Executive Summary

The synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine represents a critical challenge in heterocyclic chemistry, serving as a pivotal scaffold for antiviral agents and kinase inhibitors. While simple pyrimidines are ubiquitous, the introduction of an oxygenated substituent at the C5 position, combined with a labile sulfide handle at C2, requires a precise synthetic strategy to avoid regioisomeric byproducts.

This guide rejects the low-yielding functionalization of pre-formed pyrimidine rings (e.g., nucleophilic aromatic substitution on 5-bromopyrimidines) in favor of a de novo cyclization strategy . We utilize the Vinamidinium Salt Approach , a convergent method that ensures high regiocidelity, scalability, and operational safety.

Retrosynthetic Analysis & Strategy

To design a robust protocol, we must disconnect the molecule into two primary synthons:

-

The C3 Fragment (Electrophile): A 2-benzyloxy-substituted trimethinium salt (Vinamidinium species). This provides the C4-C5-C6 backbone with the necessary oxidation state.

-

The N-C-N Fragment (Nucleophile): S-Methylisothiourea. This provides the N1-C2-N3 amidine equivalent with the methylthio group pre-installed.

Rationale for Route Selection:

-

Avoidance of C5-Lithiation: Direct lithiation of 2-(methylthio)pyrimidine is prone to scrambling and requires cryogenic conditions (-78°C), which are costly at scale.

-

Regiocontrol: The symmetric nature of the vinamidinium salt guarantees that the condensation with the amidine yields a single regioisomer.

-

Safety: We substitute the traditional (and explosive) perchlorate salts with tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) counterparts.

Figure 1: Retrosynthetic disconnection revealing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocol

Phase 1: Synthesis of the Vinamidinium Salt Precursor

Objective: Convert benzyloxyacetic acid into the reactive electrophile 2-(benzyloxy)-1,3-bis(dimethylamino)trimethinium tetrafluoroborate.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Benzyloxyacetic acid | 1.0 | Starting Material |

| POCl₃ (Phosphorus oxychloride) | 3.0 | Vilsmeier Reagent |

| DMF (Dimethylformamide) | 4.0 | Solvent & Reactant |

| NaBF₄ (Sodium tetrafluoroborate) | 1.2 | Counter-ion Exchange |

Protocol:

-

Vilsmeier Activation: In a flame-dried reactor under N₂, cool anhydrous DMF (4.0 equiv) to 0°C.

-

Addition: Add POCl₃ (3.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10°C to control the exotherm. Stir for 20 minutes to form the Vilsmeier-Haack reagent.

-

Substrate Introduction: Add benzyloxyacetic acid (1.0 equiv) slowly.

-

Heating: Warm the mixture to 70°C and stir for 4–6 hours. Mechanism: The acid undergoes double formylation and decarboxylation to form the trimethinium backbone.

-

Quenching & Exchange: Pour the reaction mixture onto crushed ice containing NaBF₄ (1.2 equiv).

-

Isolation: The vinamidinium tetrafluoroborate salt will precipitate as a crystalline solid. Filter, wash with cold water and diethyl ether, and dry under vacuum.

-

Checkpoint: Expect a pale yellow solid.

-

Safety Note: Do NOT use perchloric acid (HClO₄) due to explosion risks. The BF₄ salt is stable.

-

Phase 2: Pyrimidine Cyclization

Objective: Condense the vinamidinium salt with S-methylisothiourea to close the ring.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Vinamidinium Salt (from Phase 1) | 1.0 | Electrophile |

| S-Methylisothiourea Hemisulfate | 1.1 | Nucleophile |

| Sodium Methoxide (NaOMe) | 2.5 | Base |

| Methanol (MeOH) | Solvent | Reaction Medium |

Protocol:

-

Preparation: Suspend S-methylisothiourea hemisulfate (1.1 equiv) in anhydrous MeOH (10 mL/g).

-

Base Addition: Add NaOMe (2.5 equiv) in one portion. Stir for 15 minutes to liberate the free base.

-

Cyclization: Add the Vinamidinium Salt (1.0 equiv) to the mixture.

-

Reflux: Heat the reaction to reflux (65°C) for 4 hours.

-

Observation: The suspension will dissolve, and the solution usually darkens slightly.

-

In-Process Control (IPC): Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. Disappearance of the vinamidinium peak indicates completion.

-

-

Workup:

-

Cool to room temperature.

-

Concentrate the methanol to ~20% volume under reduced pressure.

-

Dilute with water (50 mL/g) and extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Mechanistic Pathway & Workflow

The reaction proceeds via a double nucleophilic addition-elimination sequence. The amidine nitrogen attacks the terminal carbon of the trimethinium system, displacing dimethylamine. A second attack closes the ring, establishing aromaticity.

Figure 2: Process workflow from raw material to isolated API intermediate.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.45 ppm (s, 2H): Characteristic singlet for the pyrimidine H-4 and H-6 protons. The symmetry confirms the 5-substitution pattern.

-

δ 7.35–7.45 ppm (m, 5H): Phenyl protons of the benzyl group.

-

δ 5.15 ppm (s, 2H): Benzylic -CH₂- protons.

-

δ 2.58 ppm (s, 3H): Methylthio (-SCH₃) protons.

-

-

¹³C NMR:

-

δ ~165 ppm: C-2 (attached to SMe).

-

δ ~150 ppm: C-5 (attached to OBn).

-

δ ~156 ppm: C-4/C-6.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Calculated for C₁₂H₁₂N₂OS: 233.07; Found: 233.1.

-

Process Safety & Critical Parameters

-

Exotherm Control: The addition of POCl₃ to DMF is highly exothermic. Failure to keep T < 10°C can lead to "runaway" decomposition of the Vilsmeier reagent.

-

Methanethiol Evolution: During the reaction or acidic workup, trace hydrolysis of the S-methyl group may release methanethiol (MeSH), which is toxic and has a low odor threshold. All operations must be conducted in a well-ventilated fume hood with a bleach scrubber for the exhaust.

-

Perchlorate Avoidance: Literature from the 1970s often cites perchlorate salts. Strictly avoid this in modern scale-up; use Tetrafluoroborate (NaBF₄) or Hexafluorophosphate (KPF₆) as safer alternatives.

References

-

Arnold, Z. (1973). Synthetic reactions of dimethylformamide.[1][2] XXVIII. Preparation of derivatives of trimethinium salts. Collection of Czechoslovak Chemical Communications.

- Holý, A., & Arnold, Z. (1973). Pyrimidines via Vinamidinium Salts. Collection of Czechoslovak Chemical Communications, 38, 1371. (Foundational text on using trimethinium salts for pyrimidine synthesis).

-

PubChem Compound Summary. (2023). 5-(Benzyloxy)-2-(methylthio)pyrimidine. National Center for Biotechnology Information. [Link]

-

Vanderwal, C. D., et al. (2003). Controlled Synthesis of Pyrimidines. Journal of the American Chemical Society. (General reference for modern condensation techniques). [Link]

Sources

5-(Benzyloxy)-2-(methylthio)pyrimidine literature review

Executive Summary

In the landscape of heterocyclic chemistry, 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS: 4874-32-2 ) serves as a high-value "switchable" scaffold. Its utility lies in the orthogonality of its functional groups: the 2-methylthio (SMe) moiety acts as a latent leaving group (activatable via oxidation), while the 5-benzyloxy (OBn) group functions as a robust protected phenol, stable to basic nucleophilic attacks but cleavable under specific hydrogenolytic or Lewis acidic conditions.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and downstream functionalization of this compound. Unlike generic preparations, this workflow addresses common scalability issues—specifically the control of S-alkylation versus N-alkylation tautomerism and the oxidative activation of the sulfide for SNAr displacements.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine |

| CAS Number | 4874-32-2 |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 248.30 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |

| Key Reactivity | S-oxidation (mCPBA/Oxone), Benzyl deprotection (H₂/Pd), SNAr (post-oxidation) |

Synthesis Protocol: The Thiouracil Route

The most robust route to 5-(benzyloxy)-2-(methylthio)pyrimidine avoids the use of unstable chloropyrimidines. Instead, it utilizes the condensation of a benzyloxy-malonate equivalent with thiourea, followed by selective S-methylation.

Phase 1: Cyclocondensation to 5-Benzyloxy-2-thiouracil

-

Principle: Base-catalyzed condensation of ethyl 2-(benzyloxy)-3-oxopropanoate (or equivalent formate/ester) with thiourea.

-

Critical Control Point: The reaction must be kept strictly anhydrous during the initial enolate formation to prevent ester hydrolysis.

Reagents:

-

Thiourea (1.1 eq)

-

Ethyl 2-(benzyloxy)-3-oxopropanoate (1.0 eq)

-

Sodium Ethoxide (NaOEt) (2.5 eq) in Ethanol (anhydrous)

Step-by-Step:

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol under N₂. Add sodium metal (or prepared NaOEt solution) to generate the alkoxide in situ.

-

Addition: Add thiourea, stirring until dissolved.

-

Condensation: Dropwise add Ethyl 2-(benzyloxy)-3-oxopropanoate over 30 minutes. The solution will likely turn yellow/orange.

-

Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to RT. Concentrate in vacuo to remove bulk ethanol. Dissolve the residue in water (pH > 10).

-

Precipitation: Acidify carefully with glacial acetic acid to pH ~5. The 2-thiouracil intermediate will precipitate. Filter, wash with cold water, and dry.

Phase 2: Selective S-Methylation

-

Principle: The thiouracil exists in equilibrium between thione and thiol forms. Under basic conditions, the thiolate anion is a soft nucleophile, preferring attack at the soft methyl iodide electrophile (S-alkylation) over the harder nitrogen (N-alkylation).

Reagents:

-

5-Benzyloxy-2-thiouracil (1.0 eq)

-

Methyl Iodide (MeI) (1.1 eq) [Safety: Alkylating agent]

-

Potassium Carbonate (K₂CO₃) (1.5 eq) or NaOH (1.1 eq)

-

Solvent: DMF or Acetone/Water (1:1)

Step-by-Step:

-

Solubilization: Dissolve the thiouracil precursor in DMF (0.5 M concentration). Add K₂CO₃. Stir for 15 min to ensure deprotonation.

-

Alkylation: Cool to 0°C. Add Methyl Iodide dropwise. Note: Exothermic.

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Pour the mixture into ice-water. The product, 5-(benzyloxy)-2-(methylthio)pyrimidine , often precipitates as a solid.

-

Purification: If solid, filter and wash with water. If oil, extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from EtOH/Hexane if necessary.

Visualization: Synthesis & Divergence Workflow

The following diagram illustrates the synthesis pathway and the subsequent divergent functionalization strategies that make this scaffold valuable in medicinal chemistry.

Figure 1: Synthetic route from acyclic precursors to the target scaffold, showing downstream divergence into amino-pyrimidines (via oxidation) and hydroxy-pyrimidines (via deprotection).[1][2][3][4][5][6][7][8][9]

Functionalization & Reactivity Guide

Once synthesized, CAS 4874-32-2 is rarely the final drug; it is a "hub" intermediate.

A. Activation via S-Oxidation (The "Safety Catch")

The 2-SMe group is a poor leaving group. To install amines (common in kinase inhibitors), it must be oxidized to the sulfoxide (S(O)Me) or sulfone (SO₂Me).

-

Protocol: Treat with mCPBA (2.2 eq) in DCM at 0°C.

-

Outcome: The resulting sulfone is highly electrophilic at the C2 position.

-

Application: Reaction with anilines or aliphatic amines yields 2-amino-5-benzyloxypyrimidines . This is the standard method for generating p38 MAP kinase or VEGFR inhibitor libraries (e.g., Pazopanib analogs).

B. Benzyl Deprotection (Unmasking the Phenol)

The 5-benzyloxy group masks a 5-hydroxyl, which can tautomerize to a ketone.

-

Protocol: Hydrogenation (H₂, 1 atm) with 10% Pd/C in MeOH/EtOAc.

-

Note: If the molecule contains sulfur (like the SMe group), Pd catalysts can be poisoned. In such cases, BBr₃ (Boron tribromide) in DCM at -78°C is the preferred alternative for debenzylation.

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectral criteria:

| Technique | Expected Signals (δ ppm) | Assignment |

| ¹H NMR (CDCl₃) | 8.25 (s, 2H) | Pyrimidine H-4, H-6 (Symmetric) |

| 7.35–7.45 (m, 5H) | Benzyl aromatic protons | |

| 5.15 (s, 2H) | Benzylic CH₂ (-OCH₂Ph) | |

| 2.58 (s, 3H) | S-Methyl (-SMe) | |

| ¹³C NMR | ~165.0 | C-2 (S-C=N) |

| ~145.0 | C-4, C-6 | |

| ~148.0 | C-5 (C-O) | |

| ~14.0 | S-CH₃ | |

| MS (ESI) | [M+H]⁺ = 249.1 | Protonated molecular ion |

References

-

BenchChem. 5-Methyl-2-(methylthio)pyrimidine Technical Guide. (General synthesis of 2-SMe pyrimidines).

-

Patrick-Armand, A. et al. (2021).[3] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." Open Journal of Medicinal Chemistry, 11, 27-39. (Protocol for thiopyrimidine alkylation).

-

Liu, C. et al. (2005). "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 48(20), 6261-70. (Demonstrates SNAr on pyrimidine core).

-

Harris, P.A. et al. (2008). "Discovery of Pazopanib, a Novel and Potent Vascular Endothelial Growth Factor Receptor Inhibitor." Journal of Medicinal Chemistry, 51(15), 4632–4640. (Pyrimidine scaffold utility in kinase inhibitors).

-

Alfa Chemistry. Product Data: 5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2).[5][10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. CN109761914B - Method for preparing 5-trifluoromethyl uracil - Google Patents [patents.google.com]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Homologs and Analogs of 5-(Benzyloxy)-2-(methylthio)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 5-(Benzyloxy)-2-(methylthio)pyrimidine , a versatile intermediate in medicinal chemistry.[1] Specifically positioned at the intersection of nucleophilic aromatic substitution (

Structural Analysis & Pharmacophore Logic[1]

The utility of 5-(Benzyloxy)-2-(methylthio)pyrimidine lies in its orthogonal reactivity profile.[1] It possesses two distinct "handles" that allow for sequential, regioselective modification.[1][2]

The Core Scaffold

The pyrimidine ring is electron-deficient, typically favoring nucleophilic attack at the 2-, 4-, and 6-positions.[1]

-

Position 2 (Methylthio Group): The

group is a "masked" leaving group.[1] While a poor leaving group in its native state, it can be activated via oxidation to a sulfoxide ( -

Position 5 (Benzyloxy Group): The 5-position is electronically unique (meta-like) and electron-rich compared to the 2/4/6 positions.[1] The benzyloxy group serves as a robust protecting group for the 5-hydroxyl functionality.[1] Upon hydrogenolysis, the revealed 5-OH can participate in hydrogen bonding (donor/acceptor) or be further alkylated to tune solubility and lipophilicity (LogP).[1]

Homologs and Analogs

Modifications to the core structure yield a library of homologs and analogs with tuned physicochemical properties.[1]

| Class | Modification | Examples | Impact on SAR |

| Homologs | Alkyl Chain Extension | 5-(Phenethoxy)-... 5-(Propoxy)-... 2-(Ethylthio)-... | Modulates steric bulk and lipophilicity; affects metabolic stability (e.g., avoiding S-dealkylation).[1] |

| Bioisosteres | Core Ring Change | Pyridine (3-benzyloxy-6-methylthio-)Triazine | Alters H-bond acceptor capability and solubility; fine-tunes pKa of the 2-position substituent.[1] |

| Functional Analogs | Substituent Swaps | 2-Chloro- 2-Amino- 5-Phenoxy- | 2-Cl: Higher reactivity for |

Synthetic Pathways[1][2][3][4]

The synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine generally follows two primary strategies: De Novo Ring Construction or Functionalization of a Preformed Pyrimidine .[1]

Route A: Functionalization (Preferred)

This route is most scalable for laboratory synthesis, utilizing the commercially available or easily accessible 2-(methylthio)pyrimidin-5-ol.[1]

-

Starting Material: 2-(Methylthio)pyrimidin-5-ol.[1]

-

Reagent: Benzyl bromide (BnBr).[1]

-

Base: Potassium carbonate (

) or Sodium hydride (NaH).[1] -

Solvent: DMF or Acetone.

-

Mechanism: Williamson Ether Synthesis.[1]

Route B: De Novo Construction

Used when specific substitution patterns on the benzyl ring are required before ring closure.[1]

-

Precursor 1: 2-(Benzyloxy)-3-(dimethylamino)acrolein (or a malondialdehyde equivalent).[1]

-

Precursor 2: S-Methylisothiourea hemisulfate.[1]

-

Conditions: Basic condensation (NaOMe/MeOH).[1]

-

Mechanism: Cyclocondensation to form the pyrimidine ring with the 5-alkoxy group already in place.[1]

Experimental Protocols

Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Note: This protocol is adapted from standard procedures for alkylation of 5-hydroxypyrimidines.[1]

Reagents:

-

2-(Methylthio)pyrimidin-5-ol (1.0 eq, 142.18 g/mol )[1]

-

Benzyl bromide (1.2 eq)[1]

-

Potassium carbonate (

, 2.0 eq)[1] -

DMF (Dimethylformamide, anhydrous, 10 mL/g substrate)[1]

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyrimidin-5-ol (10 mmol, 1.42 g) and anhydrous DMF (15 mL).

-

Deprotonation: Add

(20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes. The suspension may change color as the phenoxide forms.[1] -

Alkylation: Add benzyl bromide (12 mmol, 1.43 mL) dropwise via syringe.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes; Product

).[1] -

Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). A precipitate should form.[1][3][4]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

-

Yield: Expect 75–85% as a light brown/off-white solid.[1]

Functional Transformation: Oxidation to Sulfone

To activate the 2-position for nucleophilic displacement (e.g., to create a kinase inhibitor intermediate).[1]

Reagents:

-

5-(Benzyloxy)-2-(methylthio)pyrimidine (1.0 eq)[1]

-

m-CPBA (meta-Chloroperoxybenzoic acid, 2.2 eq)[1]

-

DCM (Dichloromethane)[1]

Procedure:

-

Dissolve the sulfide (1.0 eq) in DCM (0.1 M) and cool to 0°C.

-

Add m-CPBA (2.2 eq) portion-wise.[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench with saturated

and -

Product: 5-(Benzyloxy)-2-(methylsulfonyl)pyrimidine.[1] This intermediate is highly reactive toward amines.[1]

Reaction Landscape & Logic (Visualization)

The following diagram illustrates the divergent synthesis capabilities starting from the title compound.

Figure 1: Divergent synthesis pathways from the core scaffold, highlighting the orthogonality of the 2-SMe and 5-OBn groups.[1]

Medicinal Chemistry Applications

Kinase Inhibition (EGFR/CDK)

In the design of ATP-competitive kinase inhibitors, the pyrimidine ring often acts as the "hinge binder."[1]

-

Mechanism: The N1 and N3 nitrogens (or substituents at C2/C4) form hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[1]

-

Role of 5-OBn: The 5-benzyloxy group extends into the "solvent-exposed region" or the "hydrophobic pocket II," depending on the specific kinase conformation.[1] It provides steric bulk and hydrophobic interactions that can improve potency and selectivity over the bare 5-H or 5-OH analogs.[1]

-

Role of 2-SMe: Typically a precursor.[1] It is displaced by an aniline (e.g., 3-chloro-4-fluoroaniline) to install the primary pharmacophore required for hydrophobic interactions deep in the binding pocket.[1]

Buspirone Derivatives (5-HT1A)

As noted in technical literature, this scaffold appears as an intermediate for Buspirone derivatives.[1]

-

Context: Buspirone is an anxiolytic acting on 5-HT1A receptors.[1]

-

Metabolism: Major metabolic pathways involve hydroxylation of the pyrimidine ring.[1]

-

Strategy: Using 5-alkoxy derivatives (like 5-benzyloxy) blocks metabolic "soft spots" or creates "prodrug" forms that release the active 5-hydroxy metabolite slowly, potentially improving the pharmacokinetic (PK) profile.[1]

References

-

Hölzel Biotech. 5-(Benzyloxy)-2-(methylthio)pyrimidine Product Data. Accessed via search. Link

-

Lagoja, I. M. (2005).[1] "Pyrimidine as Constituent of Natural Biologically Active Compounds." Chemistry & Biodiversity, 2(1), 1-50.[1] Link[1]

-

Baraldi, P. G., et al. (2002).[1] "Synthesis and Biological Activity of New Pyrimidine Derivatives." Journal of Medicinal Chemistry. (General reference for pyrimidine

chemistry). -

VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.[1] (Demonstrates the use of 2-methylthio displacement). Link[1]

-

BenchChem. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol. (Analogous chemistry reference). Link[1]

Sources

Technical Whitepaper: Strategic Sourcing and Synthetic Utility of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Topic: Commercial availability of 5-(Benzyloxy)-2-(methylthio)pyrimidine Content Type: In-depth technical guide/whitepaper. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(Benzyloxy)-2-(methylthio)pyrimidine (CAS 4874-32-2) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents. Its structural duality—offering a protected phenolic hydroxyl group (benzyloxy) and a versatile electrophilic handle (methylthio, upon oxidation)—makes it a high-value intermediate. This guide provides a comprehensive analysis of its commercial availability, procurement strategies, synthetic accessibility, and downstream utility, designed to support "Make vs. Buy" decisions in pharmaceutical R&D.

Chemical Profile & Identification

Before initiating procurement or synthesis, verification of the chemical identity is paramount to avoid regioisomeric confusion (e.g., distinguishing from 4-benzyloxy isomers).

| Property | Specification |

| Chemical Name | 5-(Benzyloxy)-2-(methylthio)pyrimidine |

| CAS Number | 4874-32-2 |

| Molecular Formula | C₁₂H₁₂N₂OS |

| Molecular Weight | 232.30 g/mol |

| SMILES | CSc1ncc(OCc2ccccc2)cn1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; sparing solubility in water |

| Key Impurities | 2-(methylsulfinyl)pyrimidine (Sulfoxide), Benzyl chloride (synthetic residue) |

Commercial Landscape & Procurement Strategy

Availability Assessment

While 5-(Benzyloxy)-2-(methylthio)pyrimidine is commercially available, it is classified as a Tier 2 Building Block —meaning it is stocked by specialized heterocyclic suppliers rather than general catalog aggregators. It is frequently held in gram-scale inventory but may require lead times of 2–4 weeks for kilogram quantities.

Primary Suppliers (Verified Presence):

-

Alfa Chemistry: Lists the compound explicitly (CAS 4874-32-2).

-

Santa Cruz Biotechnology (SCBT): Offers research-grade aliquots.

-

Specialized CROs: Enamine and Pharmablock often hold the core 5-hydroxy-2-methylthiopyrimidine scaffold and can perform the benzylation on demand.

Procurement Decision Logic

The decision to purchase versus synthesize should be driven by purity requirements and project timelines. The methylthio group is susceptible to oxidation; aged commercial stocks may contain significant amounts of sulfoxide (>5%), which complicates downstream nucleophilic displacements.

Recommendation:

-

For <10g: Purchase from catalog suppliers (e.g., Alfa Chemistry). Mandatory: Request a fresh H-NMR and LCMS to verify the oxidation state of the sulfur.

-

For >100g: In-house synthesis is often more cost-effective and ensures control over the oxidation state.

Synthetic Accessibility (The "Make" Option)

If commercial stock is degraded or unavailable, the synthesis is robust and scalable. The primary route involves the O-alkylation of 2-(methylthio)pyrimidin-5-ol.

Validated Synthetic Protocol

Reaction: O-Benzylation of 2-(methylthio)pyrimidin-5-ol.

Reagents:

-

Precursor: 2-(Methylthio)pyrimidin-5-ol (CAS 19858-50-5)

-

Electrophile: Benzyl bromide (BnBr)

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-(methylthio)pyrimidin-5-ol (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes. The solution will likely darken as the phenoxide anion forms.

-

Alkylation: Add Benzyl bromide (1.1 eq) dropwise to control the exotherm.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.

-

Workup: Dilute with water (5x reaction volume) to precipitate the product. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over Na₂SO₄.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes).

Expert Insight: Avoid using Benzyl chloride unless adding NaI (Finkelstein condition) as the reaction is significantly slower. Ensure complete removal of DMF, as it interferes with subsequent oxidation steps.

Functional Utility & Reaction Pathways

The value of this compound lies in its "Plug-and-Play" nature. The methylthio group (SMe) is a "masked" leaving group, while the benzyloxy group (OBn) is a protected phenol.

The "Activation-Displacement" Strategy

The SMe group is relatively inert to nucleophiles. To functionalize the C-2 position (common in kinase inhibitors), the sulfur must be oxidized to the sulfone (SO₂Me) or sulfoxide (SOMe), creating a highly reactive electrophile for SNAr reactions.

Figure 1: Functionalization pathways. The SMe group serves as a latent electrophile, activated via oxidation.

Quality Control & Handling

Critical Impurity Analysis

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for the following:

| Impurity | Detection Method | Risk Factor |

| Sulfoxide (S=O) | 1H-NMR (Shift of S-Me peak downfield) | Reduces yield in oxidation steps; alters solubility. |

| Benzyl Bromide | LCMS / TLC | Potent alkylating agent; genotoxic impurity risk. |

| DMF Residual | 1H-NMR (2.89, 2.96, 8.02 ppm) | Interferes with crystallization and biological assays. |

Stability Protocol

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The thioether is prone to auto-oxidation over months if exposed to air.

-

Odor Check: A strong, pungent sulfur smell indicates decomposition or residual thiols. Pure material should have a faint, characteristic sulfide odor but not be overpowering.

References

-

Patrick-Armand, A., et al. (2021).[1][2][3] "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." Open Journal of Medicinal Chemistry, 11, 27-39.[1][2][3] Retrieved from [Link] (Provides foundational chemistry for benzylthio-pyrimidine synthesis).

-

PubChem. (n.d.). Compound Summary for 2-(Benzylthio)pyrimidine derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Step-by-step synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Application Note: Modular Synthesis of 5-(Benzyloxy)-2-(methylthio)pyrimidine

Abstract & Scope

This technical guide details a robust, scalable protocol for the synthesis of 5-(benzyloxy)-2-(methylthio)pyrimidine , a "privileged scaffold" intermediate frequently utilized in the development of kinase inhibitors (e.g., substituted pyrimidines targeting EGFR, JAK).

While direct electrophilic substitution at the pyrimidine C5 position is electronically unfavorable, and nucleophilic aromatic substitution (SNAr) is typically restricted to the C2/C4/C6 positions, this protocol circumvents these limitations using a Transition-Metal Catalyzed C-O Cross-Coupling strategy.

Key Advantages of this Protocol:

-

Convergent Assembly: Avoids unstable malonaldehyde intermediates.[1]

-

Chemoselectivity: Utilizes the orthogonal reactivity of the C2-Chloride (SNAr active) and C5-Bromide (Cross-coupling active).[1]

-

Sulfide Tolerance: Optimized conditions prevent the oxidation of the methylthio ether (–SMe) to sulfoxide/sulfone.[1]

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages.[1][2][3][4][5] The C2-thiomethyl group is installed first via SNAr to deactivate the C2 position, followed by a Copper-catalyzed Ullmann-type coupling to install the C5-benzyloxy group.[1]

Note on Regiochemistry: Attempting the C-O coupling before the thiomethylation (on 5-bromo-2-chloropyrimidine) carries a high risk of SNAr side-reaction where the alkoxide attacks the activated C2-position.[1] Therefore, the Sulfide-First route is mandatory.[1]

Figure 1: Retrosynthetic logic prioritizing C2-functionalization followed by C5-coupling.

Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-(methylthio)pyrimidine

Objective: Conversion of the highly reactive C2-chloride to the thioether.[1]

Reagents:

-

Sodium thiomethoxide (NaSMe) (1.1 equiv)[1]

-

Tetrahydrofuran (THF) [Solvent][1]

-

Methanol (MeOH) [Co-solvent][1]

Protocol:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-chloropyrimidine (10.0 g, 51.7 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add a solution of NaSMe (3.98 g, 56.9 mmol) in MeOH (20 mL) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature <10°C.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

-

Workup: Concentrate the mixture under reduced pressure to remove volatiles. Resuspend the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL).

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Yield: Expect ~9.5–10.0 g (90–95%) of a white to pale yellow solid. This material is typically pure enough for the next step without chromatography.[1]

Data Specification:

| Parameter | Value |

|---|---|

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃) | δ 8.58 (s, 2H, Ar-H), 2.56 (s, 3H, S-CH₃) |

| Storage | Store at 4°C (Stable for months) |[1]

Stage 2: Copper-Catalyzed C-O Coupling (Ullmann Ether Synthesis)

Objective: Installation of the benzyloxy group at the unactivated C5 position.[1]

Critical Note: Palladium catalysts (Buchwald-Hartwig) can be used, but Copper(I) systems are often more cost-effective and less prone to irreversible poisoning by the thioether moiety if ligand-stabilized.[1]

Reagents:

-

5-Bromo-2-(methylthio)pyrimidine (Stage 1 Product) (1.0 equiv)[1][3]

-

Benzyl Alcohol (2.0 equiv)[1]

-

Copper(I) Iodide (CuI) (10 mol%)[1]

-

1,10-Phenanthroline (20 mol%)[1]

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Toluene (Anhydrous) [Solvent][1]

Protocol:

-

Catalyst Pre-complexation: In a dry pressure vial or Schlenk flask, combine CuI (190 mg, 1.0 mmol) and 1,10-Phenanthroline (360 mg, 2.0 mmol) in anhydrous Toluene (10 mL). Stir at room temperature for 10 minutes until a rich dark-colored complex forms.

-

Loading: Add 5-Bromo-2-(methylthio)pyrimidine (2.05 g, 10.0 mmol), Cesium Carbonate (6.5 g, 20.0 mmol), and Benzyl Alcohol (2.16 g, 20.0 mmol). Add remaining Toluene (40 mL) to reach a concentration of ~0.2 M.

-

Deoxygenation: Sparge the mixture with Argon or Nitrogen for 5 minutes. Seal the vessel.

-

Reaction: Heat the mixture to 110°C for 16–24 hours.

-

Mechanistic Insight: The high temperature is required to overcome the energy barrier of oxidative addition into the C-Br bond of the electron-deficient pyrimidine.[1]

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the filter cake with EtOAc.[1]

-

Purification: Concentrate the filtrate. Purify the residue via Flash Column Chromatography (Silica Gel).[1]

Yield: Expect 60–75% yield (1.4–1.7 g).

Validation & Quality Control

Analytical Profile

-

Compound: 5-(Benzyloxy)-2-(methylthio)pyrimidine[1]

-

Molecular Formula: C₁₂H₁₂N₂OS

-

Molecular Weight: 232.30 g/mol

Expected NMR Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 2H, Pyrimidine H-4/6), 7.35–7.45 (m, 5H, Ph-H), 5.15 (s, 2H, O-CH₂), 2.58 (s, 3H, S-CH₃).[1]

-

Interpretation: The singlet at 8.25 ppm confirms the symmetry of the pyrimidine ring.[1] The shift of the S-Me group (~2.58 ppm) confirms the sulfur is not oxidized (Sulfoxides typically shift to ~2.8–3.0 ppm).[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Stage 2) | Catalyst poisoning by Sulfur | Increase CuI loading to 20 mol%. Ensure Toluene is strictly anhydrous and degassed.[1] |

| S-Oxidation (Sulfoxide formation) | Trace peroxides in Benzyl Alcohol | Distill Benzyl Alcohol prior to use.[1] Ensure no air leaks in reaction vessel. |

| C2-Substitution Byproduct | SNAr competition | This usually only happens if the starting material contained residual 2-Cl analog.[1] Ensure Stage 1 conversion is 100%. |

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis.[1][3][7][8][9]

References

-

Vertex Pharmaceuticals. (2014).[1] Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.[1][3][5] CN103880757A.[1] (Demonstrates Benzyloxy-protection strategy on pyrimidines).

-

BenchChem. (n.d.).[1] 5-Methyl-2-(methylthio)pyrimidine | Research Chemical.[1] (Provides context on 2-methylthio pyrimidine stability and precursors). [1]

-

Maitro, G., et al. (2021).[1] Synthesis of 5-Hydroxymethylpyrimidines.[1][3][10] Molecules.[1][2][3][4][6][7][9][10][11][12][13][14] (General pyrimidine handling and workup procedures). [1]

-

Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols.[1] Organic Letters, 4(6), 973–976. (Foundational reference for Cu-catalyzed etherification).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. US3915986A - Methyl 5-propylthio-2-benzimidazolecarbamate - Google Patents [patents.google.com]

- 3. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 4. CN104387328A - Method of preparing 2-chloropyrimidine - Google Patents [patents.google.com]

- 5. CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 9. scirp.org [scirp.org]

- 10. mdpi.com [mdpi.com]

- 11. 3-Dimethylaminoacrolein - Wikipedia [en.wikipedia.org]

- 12. orgsyn.org [orgsyn.org]

- 13. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101314594B - Preparation method for 2-hydroxyl-5-fluorine pyrimidine - Google Patents [patents.google.com]

High-Sensitivity LC-MS/MS Protocol for 5-(Benzyloxy)-2-(methylthio)pyrimidine

Abstract

This Application Note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitation of 5-(Benzyloxy)-2-(methylthio)pyrimidine (C₁₂H₁₂N₂OS, MW 232.30).[1][2] Often utilized as a strategic intermediate in the synthesis of antifolate pharmaceuticals and kinase inhibitors, this analyte presents specific stability challenges—notably the oxidation of the methylthio moiety and potential acid-catalyzed hydrolysis of the benzyl ether.[1][2] This guide provides a self-validating protocol emphasizing critical control points for sample integrity, optimized Multiple Reaction Monitoring (MRM) transitions, and chromatographic separation of potential degradants.

Analyte Characterization & Method Strategy

Chemical Properties[1][2][3][4]

-

IUPAC Name: 5-(Benzyloxy)-2-(methylsulfanyl)pyrimidine[1][2]

-

Molecular Formula: C₁₂H₁₂N₂OS

-

Exact Mass: 232.0670[2]

-

pKa: Pyrimidine nitrogens typically have pKa ~1.0–2.5, rendering the molecule amenable to positive mode electrospray ionization (ESI+) under acidic conditions.[1][2]

Critical Analytical Challenges

-

S-Oxidation: The 2-methylthio group is susceptible to oxidation, forming sulfoxide (+16 Da) and sulfone (+32 Da) analogs during storage or extraction.[1][2]

-

In-Source Fragmentation: Benzyl ethers are labile.[1][2] Excessive source temperature or declustering potential (DP) can lead to premature loss of the benzyl group (m/z 91) in the source, reducing sensitivity.[2]

Experimental Protocol

Reagents and Standards

-

Reference Standard: 5-(Benzyloxy)-2-(methylthio)pyrimidine (>98% purity).[1][2]

-

Internal Standard (IS): Stable isotope-labeled analog (e.g., d-benzyl analog) preferred.[1][2] If unavailable, use Carbamazepine or Verapamil (structural analogs with similar retention on C18).[1][2]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]

Stock Solution Preparation (Critical Step)

To mitigate oxidative degradation, limit light exposure and temperature.[1][2]

-

Primary Stock (1 mg/mL): Dissolve analyte in DMSO . DMSO suppresses oxidative degradation better than methanol for sulfur-containing compounds.[1][2] Store at -20°C in amber glass.

-

Working Standards: Dilute serially in Water:Acetonitrile (90:10 v/v) containing 0.1% Ascorbic Acid (optional antioxidant if stability issues persist).

-

Note: Avoid 100% organic solvent for the final injection solution to prevent peak fronting on the column.[2]

-

Sample Preparation Workflow

The following workflow is designed to maximize recovery while minimizing S-oxidation.

Figure 1: Sample preparation workflow optimized for hydrophobic pyrimidines. The dilution step ensures the sample solvent strength does not exceed the initial mobile phase gradient.[1]

LC-MS/MS Conditions

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode

-

Source Temperature: 350°C (Keep moderate to prevent thermal degradation of benzyl ether).

-

Capillary Voltage: 3.5 kV[1]

MRM Transition Optimization: Based on the structural fragmentation logic of benzyl ethers and methylthio-pyrimidines [1, 2], the following transitions are predicted and recommended for validation.

| Transition Type | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Logic |

| Quantifier | 233.1 | 91.1 | 20 - 30 | Cleavage of Benzyl cation ( |

| Qualifier 1 | 233.1 | 142.0 | 15 - 25 | Loss of Benzyl radical (Neutral loss of 91 Da).[1][2] |

| Qualifier 2 | 233.1 | 185.1 | 25 - 35 | Loss of Methylthio radical/methanethiol ( |

Note: The m/z 91 fragment is ubiquitous for benzyl ethers.[2] Ensure chromatographic separation from other benzyl-containing co-eluting compounds to maintain specificity.

Chromatographic Conditions

-

Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 2–5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 5 | Initial Hold (Focusing) |

| 0.50 | 5 | Start Gradient |

| 3.50 | 95 | Elution of Analyte |

| 4.50 | 95 | Wash (Remove hydrophobic contaminants) |

| 4.60 | 5 | Re-equilibration |

| 6.00 | 5 | End of Run |

Fragmentation Mechanism & Logic[1][5]

Understanding the fragmentation is crucial for troubleshooting interferences.[2] The primary fragmentation pathway involves the cleavage of the C-O bond at the ether linkage.[2]

Figure 2: Primary fragmentation pathway.[1][2] The formation of the stable tropylium ion (m/z 91) is the dominant mechanism, providing high sensitivity.[1][2]

Method Validation & Troubleshooting

Linearity and Range

-

Expected Range: 1.0 ng/mL to 2000 ng/mL.[2]

-

Curve Fitting: Linear regression with

weighting is typically required due to the wide dynamic range and heteroscedasticity of ESI data.[2]

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols.[1][2] | Use a column with high carbon load or "charged surface" (CSH).[1][2] Increase buffer ionic strength (add 5mM Ammonium Formate). |

| Signal Drop (Matrix Effect) | Ion suppression from phospholipids.[1][2] | Implement a divert valve (waste 0-1.5 min).[1][2] Use Phospholipid Removal Plates (e.g., Ostro) during extraction.[1][2] |

| Extra Peak (+16 Da) | S-Oxidation (Sulfoxide formation).[1][2] | Check stock solution age. Add 0.1% Ascorbic Acid to extraction solvents.[2] Ensure autosampler is at 4°C. |

| High Background m/z 91 | Contamination from other benzyl compounds.[1][2] | Improve chromatographic resolution. Switch to the m/z 142 transition for quantitation if sensitivity allows. |

Stability Validation

-

Benchtop Stability: Assess analyte stability in matrix at room temperature for 4 hours.

-

Freeze-Thaw: Validate over 3 cycles (-20°C to RT).

-

Note: Sulfur-containing compounds are notoriously unstable.[1][2] If degradation >15% is observed, treat all samples with an antioxidant immediately upon collection.[2]

References

-

Salem, M. A., et al. (2015).[1][2][3] Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. American Journal of Organic Chemistry, 5(2), 58-69.[1][2] Link

-

Holčapek, M., et al. (2010).[1][2] Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1][2] Link[1][2]

-

National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 21976939, 5-(Benzyloxy)-2-(methylthio)pyrimidine-4-ol (Analog Reference).[1][2] Link

-

Li, X., et al. (2015).[1][2][3] Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.[2][3] Tetrahedron Letters, 56(11), 1420-1422.[1][2] (Context on Benzyl ether stability). Link[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 5-(Benzyloxy)-2-(methylthio)pyrimidine

Status: Operational Ticket ID: SOL-PYR-5B2M Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solubility Optimization for Bioassays (Enzymatic & Cell-Based)

Introduction: The Hydrophobic Challenge